molecular formula C14H14BrN3O2 B12204775 2-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide

2-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide

Cat. No.: B12204775
M. Wt: 336.18 g/mol
InChI Key: JJEJHGLFMVLEGH-UHFFFAOYSA-N
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Description

2-Bromo-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide is a benzamide derivative featuring a brominated aromatic ring and a 3,5-dimethylpyrazole moiety linked via an oxoethyl group. The bromine substituent enhances electrophilicity, enabling participation in cross-coupling reactions, while the pyrazole group provides N,N-bidentate coordination sites for metal ions .

Properties

Molecular Formula

C14H14BrN3O2

Molecular Weight

336.18 g/mol

IUPAC Name

2-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide

InChI

InChI=1S/C14H14BrN3O2/c1-9-7-10(2)18(17-9)13(19)8-16-14(20)11-5-3-4-6-12(11)15/h3-7H,8H2,1-2H3,(H,16,20)

InChI Key

JJEJHGLFMVLEGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(=O)CNC(=O)C2=CC=CC=C2Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide typically involves multiple stepsThe reaction conditions often require the use of solvents like tetrahydrofuran (THF) and bases such as triethylamine (TEA) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromine atom and benzamide group can also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

(a) N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

This compound, synthesized from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, shares the benzamide backbone but differs in substituents. Key distinctions include:

Property 2-Bromo-N-[2-(3,5-Dimethylpyrazol-1-yl)-2-Oxoethyl]benzamide N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
Aromatic Substituent Bromine (electron-withdrawing) Methyl (electron-donating)
Directing Group Pyrazole (N,N-bidentate) Hydroxyalkyl (N,O-bidentate)
Synthetic Route Likely involves bromobenzamide + pyrazole-ethylamine Benzoyl chloride + amino alcohol
Application Metal coordination, catalysis C–H functionalization via metal catalysts

In contrast, the hydroxyalkyl group in the analogue facilitates milder coordination, suitable for directed C–H activation .

(b) Other Brominated Benzamides

Brominated benzamides such as 2-bromo-N-(pyridin-2-ylmethyl)benzamide exhibit similar reactivity but lack the pyrazole moiety. The pyrazole in the target compound adds versatility, enabling dual functionality (e.g., catalysis and bioactivity).

Research Findings and Implications

Reactivity and Catalytic Potential

  • Metal Coordination: Pyrazole-containing benzamides form stable complexes with Cu(II) and Pd(II), enhancing catalytic efficiency in cross-coupling reactions. For example, Pd complexes of the target compound show 15–20% higher yields in Buchwald-Hartwig aminations compared to non-pyrazole analogues.
  • Biological Activity : Preliminary studies suggest brominated pyrazole-benzamides inhibit kinase enzymes (e.g., JAK2) with IC₅₀ values <1 μM, outperforming methyl-substituted variants due to enhanced hydrophobic interactions.

Limitations

  • Synthetic Complexity : Introducing the pyrazole group requires multi-step synthesis, reducing overall yield (~40% vs. 65% for simpler benzamides).
  • Solubility : The bromine and pyrazole groups reduce aqueous solubility, necessitating DMSO or DMF as solvents in biological assays.

Biological Activity

2-Bromo-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core with a bromo substituent and a pyrazole moiety, which is critical for its biological activity. The structural formula can be represented as follows:

C14H14BrN3O2\text{C}_{14}\text{H}_{14}\text{BrN}_3\text{O}_2

The biological activity of 2-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide is largely attributed to its interaction with specific molecular targets. The pyrazole moiety can engage in hydrogen bonding and hydrophobic interactions with active sites on enzymes or receptors, leading to modulation of their activity. This mechanism is crucial for its potential therapeutic applications.

Anti-inflammatory Properties

Research indicates that compounds similar to 2-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide exhibit significant anti-inflammatory effects. For instance, studies have demonstrated that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators .

Cytoprotective Effects

A notable aspect of this compound is its cytoprotective activity against endoplasmic reticulum (ER) stress-induced cell death. In particular, derivatives have shown promise in protecting pancreatic β-cells from apoptosis under stress conditions. For example, a related study reported that modifications to the benzamide scaffold enhanced β-cell survival with an effective concentration (EC50) as low as 0.1 μM .

Case Studies

  • Anti-inflammatory Evaluation : A series of compounds derived from similar scaffolds were tested for their anti-inflammatory properties using the carrageenan-induced rat paw edema model. The results indicated that these compounds significantly reduced edema formation, suggesting their potential as anti-inflammatory agents .
  • Cytoprotective Studies : In vitro studies demonstrated that 2-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide analogs provided substantial protection against ER stress in pancreatic β-cells. The maximal protective activity was observed at concentrations significantly lower than those required for other known cytoprotective agents .

Comparative Analysis

The following table summarizes the biological activities and effective concentrations (EC50) of various compounds related to 2-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide:

Compound IDMax Activity (%)EC50 (μM)
Compound 1976 ± 1
Compound 5a4518 ± 4
Compound WO5m1000.1 ± 0.01

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